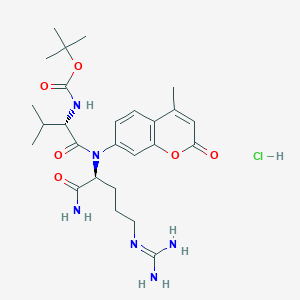

Boc-Val-Arg-AMC.HCl

Description

Significance of Proteases in Biological and Pathological Processes

Proteases are fundamental to virtually every biological process. nih.gov They are not merely destructive enzymes for protein catabolism but act as precise molecular scissors, catalyzing highly specific reactions that regulate the function, location, and activity of many proteins. nih.gov Their roles are vast and varied, influencing DNA replication and transcription, cell proliferation and differentiation, and tissue remodeling. nih.govnih.gov Proteases are also integral to signal transduction, creating new bioactive molecules and amplifying molecular signals. nih.gov Consequently, they are involved in critical physiological events such as angiogenesis, neurogenesis, fertilization, wound healing, blood coagulation, and immunity. nih.gov

Given their central role, it is not surprising that dysregulation of protease activity is implicated in a wide range of pathological conditions. nih.govphysiology.org Alterations in proteolytic systems are known to underlie diseases such as cancer, neurodegenerative disorders like Alzheimer's disease, cardiovascular diseases, and inflammatory conditions. nih.govbmj.com For instance, certain proteases are involved in the tissue remodeling that occurs during tumor invasion, while others play a role in the inflammatory response. nih.govphysiology.org This direct link to disease makes proteases a major focus for the pharmaceutical industry as potential therapeutic targets and as diagnostic and prognostic biomarkers. nih.gov

Overview of Fluorogenic Substrates for Protease Activity Assessment

Fluorogenic substrates provide a highly convenient and continuous method for assaying enzyme activity. nih.gov The basic principle involves a peptide sequence that is recognized by a specific protease, linked to a fluorophore. In its uncleaved state, the fluorescence of the fluorophore is either quenched or the molecule is non-fluorescent. iris-biotech.de Upon enzymatic cleavage of a specific peptide bond, the fluorophore is released from the quenching group or is chemically altered, resulting in a significant increase in fluorescence. iris-biotech.demdpi.com This change in fluorescence can be monitored continuously, providing a real-time measurement of protease activity. nih.gov

There are different types of fluorogenic substrates, a common design involves Fluorescence Resonance Energy Transfer (FRET). nih.gov In FRET substrates, a fluorescent donor and a quencher molecule are attached to the peptide at a distance that allows for efficient energy transfer, keeping the substrate "dark." Cleavage of the peptide separates the donor and quencher, leading to an increase in the donor's fluorescence. nih.govthermofisher.com Another common type uses a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC), which is non-fluorescent when part of the peptide amide bond but becomes fluorescent upon its release. iris-biotech.depnas.org The choice of the peptide sequence dictates the substrate's specificity for a particular protease. mdpi.com

Positioning of Boc-Val-Arg-AMC.HCl within the Fluorogenic Substrate Repertoire

This compound is a specific type of fluorogenic substrate designed for assaying the activity of trypsin-like serine proteases. vulcanchem.comchemimpex.com Its structure consists of a tripeptide sequence, Valine-Arginine, which is recognized by these proteases. The N-terminus of the peptide is protected by a tert-butyloxycarbonyl (Boc) group, which enhances the substrate's stability against non-specific degradation. vulcanchem.com The C-terminus is conjugated to 7-amino-4-methylcoumarin (AMC), the fluorogenic reporter group. vulcanchem.com

The mechanism of action for this compound is straightforward. A trypsin-like protease specifically recognizes and cleaves the amide bond between the Arginine residue and the AMC molecule. vulcanchem.com This cleavage releases the free AMC, which is highly fluorescent, emitting light at around 450 nm when excited at approximately 380 nm. vulcanchem.com The intensity of the fluorescence is directly proportional to the rate of substrate cleavage and, therefore, to the activity of the protease. vulcanchem.com This substrate is particularly useful for studying enzymes like thrombin, as the Val-Arg sequence mimics a natural cleavage site. vulcanchem.com Its specificity and the quantifiable nature of the fluorescent signal make this compound a valuable tool in both basic research and in screening for potential protease inhibitors. vulcanchem.comchemimpex.com

Interactive Data Tables

Below are interactive tables summarizing key information about the chemical compounds mentioned in this article.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C26H39ClN6O6 |

|---|---|

Molecular Weight |

567.1 g/mol |

IUPAC Name |

tert-butyl N-[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride |

InChI |

InChI=1S/C26H38N6O6.ClH/c1-14(2)21(31-25(36)38-26(4,5)6)23(35)32(18(22(27)34)8-7-11-30-24(28)29)16-9-10-17-15(3)12-20(33)37-19(17)13-16;/h9-10,12-14,18,21H,7-8,11H2,1-6H3,(H2,27,34)(H,31,36)(H4,28,29,30);1H/t18-,21-;/m0./s1 |

InChI Key |

PCVOHAFYWBLXKT-ZXRBMNSTSA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)N([C@@H](CCCN=C(N)N)C(=O)N)C(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C.Cl |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)N(C(CCCN=C(N)N)C(=O)N)C(=O)C(C(C)C)NC(=O)OC(C)(C)C.Cl |

Origin of Product |

United States |

Molecular Design and Fluorogenic Mechanism of Boc Val Arg Amc.hcl

Chemical Structure and Functional Moieties

The structure of Boc-Val-Arg-AMC.HCl is a conjugate of three key components: an N-terminal protecting group, a dipeptide sequence, and a fluorogenic reporter molecule. The hydrochloride (HCl) salt form of the compound enhances its solubility in aqueous buffers for experimental use.

| Property | Value |

| Molecular Formula | C₂₆H₃₉ClN₆O₆ vulcanchem.com |

| Molecular Weight | 567.09 g/mol chemimpex.com |

| Full Chemical Name | tert-butyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride vulcanchem.com |

The core of the substrate's specificity lies in its dipeptide sequence, Valine-Arginine (Val-Arg). This sequence is designed to mimic the natural cleavage sites of a class of proteases known as trypsin-like serine proteases. researchgate.netru.nl These enzymes preferentially hydrolyze peptide bonds at the carboxyl (C-terminal) side of basic amino acid residues, with a strong preference for Arginine (Arg). ru.nl In this substrate, Arginine occupies the P1 position, which is the primary residue that fits into the S1 specificity pocket of the target protease's active site. nih.govhzdr.de The adjacent Valine residue is in the P2 position, which also influences the binding affinity and kinetics of the enzymatic reaction. ru.nlhzdr.de While numerous proteases can recognize the Val-Arg motif, this sequence is particularly effective for studying enzymes like thrombin. researchgate.netnih.gov

The reporter component of the substrate is 7-Amino-4-methylcoumarin (B1665955) (AMC), a well-established blue-emitting fluorophore. fluorofinder.comiris-biotech.de In the intact substrate, the amino group of AMC is linked to the carboxyl group of the Arginine residue via an amide bond. iris-biotech.de This conjugation effectively quenches the fluorescence of the AMC molecule. iris-biotech.decaymanchem.com The AMC-amide conjugate exhibits very weak fluorescence, with excitation and emission wavelengths that are shorter than the free fluorophore. iris-biotech.de

Principles of Fluorescence Emission upon Enzymatic Cleavage

The functionality of this compound as a fluorogenic substrate is based on the principle of contact quenching and its subsequent release.

Initial State (Quenched) : In its intact form, the this compound molecule is largely non-fluorescent. The electronic properties of the amide bond linking the peptide to the AMC fluorophore prevent the coumarin (B35378) ring from achieving its highly fluorescent state. iris-biotech.decaymanchem.com

Enzymatic Cleavage : When a protease with specificity for the Val-Arg sequence is introduced, it binds to the substrate and catalyzes the hydrolysis of the scissile amide bond between Arginine and AMC. iris-biotech.de

Fluorescence Activation : This proteolytic cleavage liberates the free AMC molecule. iris-biotech.decaymanchem.com Unbound from the quenching peptide, the free AMC amine becomes highly fluorescent. iris-biotech.de The liberation of free AMC results in a significant increase in fluorescence intensity and a red-shift in its emission wavelength. iris-biotech.de

Signal Quantification : The intensity of the emitted fluorescence is directly proportional to the amount of free AMC released, which in turn correlates linearly with the activity of the protease. caymanchem.com By monitoring the increase in fluorescence over time, researchers can perform kinetic analyses of enzyme activity. chemimpex.com The free AMC is typically excited at a wavelength of around 345-380 nm, and its strong fluorescence emission is detected at approximately 440-460 nm. caymanchem.comadipogen.com

| State of AMC | Excitation Max (approx.) | Emission Max (approx.) | Fluorescence Intensity |

| Peptide-conjugated AMC | ~330 nm iris-biotech.de | ~390 nm iris-biotech.de | Very Low (Quenched) iris-biotech.de |

| Free AMC | 341-351 nm eurogentec.comaatbio.com | 430-445 nm caymanchem.comeurogentec.com | High |

Design Rationale for Protease Recognition

The molecular design of this compound is a strategic construction aimed at creating a sensitive and specific tool for measuring protease activity. The rationale is rooted in mimicking the natural substrates of target enzymes. nih.gov

Specificity through Peptide Sequence : The choice of the Val-Arg dipeptide is critical. Serine proteases like thrombin and trypsin have well-characterized specificity pockets in their active sites. ru.nl The S1 pocket of these enzymes shows a strong preference for binding long, positively charged side chains, making Arginine an ideal P1 residue. ru.nlhzdr.de The design thus leverages the enzyme's inherent substrate specificity to ensure that cleavage occurs primarily by the intended protease target in a given assay system.

Fluorogenic Reporting for Sensitivity : Attaching the AMC fluorophore provides a highly sensitive detection method. Unlike colorimetric substrates, fluorogenic assays often have a larger dynamic range and lower background signal, allowing for the detection of low levels of enzymatic activity. The dramatic increase in fluorescence upon cleavage provides a clear and robust signal. iris-biotech.de

Chemical Stability : The inclusion of the N-terminal Boc group serves not only as a necessary component for synthesis but also imparts chemical stability to the final molecule, preventing non-specific degradation and ensuring the substrate's integrity prior to the enzymatic reaction. chemimpex.comnih.gov

By combining a protease-specific peptide sequence with a quenched fluorophore, this compound functions as a molecular probe that is "switched on" by a specific enzymatic event, enabling quantitative and real-time measurement of protease function in biochemical research. chemimpex.com

Methodological Approaches for Protease Activity Assessment Using Boc Val Arg Amc.hcl

General Principles of Fluorometric Enzyme Assays

Fluorometric enzyme assays leverage the change in fluorescence properties between an intact substrate and its enzymatically cleaved products to measure enzyme activity. The substrate Boc-Val-Arg-AMC.HCl is composed of a tripeptide sequence (Val-Arg) linked to a fluorescent reporter group, 7-amino-4-methylcoumarin (B1665955) (AMC). The N-terminus of the peptide is protected by a tert-butyloxycarbonyl (Boc) group.

In its intact form, the substrate is essentially non-fluorescent. However, upon enzymatic cleavage of the amide bond between the arginine residue and the AMC moiety by a target protease, the highly fluorescent AMC molecule is released. The rate of increase in fluorescence intensity is directly proportional to the rate of substrate hydrolysis and, consequently, to the activity of the enzyme under investigation. This method allows for the continuous and real-time monitoring of enzymatic reactions with high sensitivity.

Assay Conditions and Optimization Parameters

The accuracy and reliability of protease activity measurements using this compound are critically dependent on the optimization of several experimental parameters.

Buffer Composition and pH Requirements

The choice of buffer system and its pH is crucial as it directly influences the enzyme's catalytic activity and stability. For assays involving thrombin and related serine proteases, Tris-HCl buffers are commonly employed. The optimal pH for these enzymes is typically in the slightly alkaline range, often between 7.4 and 8.5, to ensure maximal enzymatic activity. It is imperative to maintain a constant pH throughout the assay to obtain reproducible results.

Temperature and Incubation Period Optimization

Enzyme activity is highly dependent on temperature. Generally, an increase in temperature will increase the rate of reaction until an optimal temperature is reached. Beyond this point, the enzyme begins to denature, leading to a rapid loss of activity. The optimal temperature must be determined empirically for the specific protease being studied, but assays are often conducted at 37°C to mimic physiological conditions. The incubation period should be chosen to ensure that the reaction rate is linear, typically by measuring fluorescence at regular intervals.

Substrate Concentration Range Determination

To accurately determine the kinetic parameters of an enzyme, such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), it is necessary to measure the initial reaction rates at various substrate concentrations. The concentration of this compound should ideally span a range below and above the expected Km value. For thrombin, a substrate concentration of 160 µM has been reported in kinetic studies. The determination of these kinetic parameters provides valuable insights into the enzyme's efficiency and its affinity for the substrate.

| Parameter | Recommended Condition | Enzyme Example |

| Buffer | Tris-HCl | Thrombin |

| pH | 7.4 - 8.5 | Thrombin |

| Temperature | 37°C | Thrombin |

| Substrate Concentration | 160 µM (for kinetic studies) | Thrombin |

This table provides illustrative examples of typical assay conditions. Optimal conditions should be determined experimentally for each specific protease and experimental setup.

Detection Instrumentation and Spectrofluorometric Measurement

The quantification of the released AMC is achieved using a spectrofluorometer or a microplate reader equipped with fluorescence detection capabilities.

Microplate Reader Configurations for High-Throughput Analysis

High-throughput screening (HTS) of protease activity using this compound is facilitated by the use of fluorescence microplate readers. Proper configuration of the reader is critical for obtaining sensitive and reproducible data. Assays are typically performed in 96, 384, or even 1536-well plates. biorxiv.org For optimal performance, solid black microplates are recommended to minimize background fluorescence and prevent light scattering between wells. aatbio.com

Key instrument settings must be optimized for the detection of the released AMC fluorophore. The excitation and emission wavelengths are paramount. For AMC, the optimal excitation wavelength is typically set between 360 nm and 380 nm, while the emission wavelength is set between 440 nm and 460 nm. medchemexpress.commedchemexpress.comnih.gov

Modern microplate readers offer various settings that can be adjusted to enhance signal detection for HTS applications. These include:

Gain and Sensitivity Settings: The photomultiplier tube (PMT) gain should be adjusted to ensure the fluorescence signal falls within the linear range of the detector. This is typically set using a positive control well (containing enzyme and substrate) to achieve a high signal without saturation.

Read Mode: Assays can be performed in either endpoint or kinetic mode. For HTS, endpoint reads are common, where fluorescence is measured after a fixed incubation time. biorxiv.org However, kinetic mode, which involves taking multiple readings over a period, provides more detailed information about the reaction rate and can help identify potential assay artifacts. nih.govubpbio.com

Temperature Control: Protease activity is highly dependent on temperature. Most microplate readers are equipped with temperature control, and assays should be conducted at a constant, optimized temperature (e.g., 37°C) to ensure consistent results. researchgate.net

Shaking: Orbital or linear shaking can be programmed to occur before the first read and between kinetic reads to ensure proper mixing of reagents and a uniform reaction environment within the wells.

The following table summarizes typical microplate reader configurations for a high-throughput protease assay using this compound.

| Parameter | Setting | Rationale |

| Plate Type | Solid Black, 96- or 384-well | Minimizes background and cross-talk. aatbio.com |

| Excitation Wavelength | 360 - 380 nm | Optimal for excitation of free AMC. nih.gov |

| Emission Wavelength | 440 - 460 nm | Optimal for detecting emission of free AMC. medchemexpress.comnih.gov |

| Read Mode | Kinetic or Endpoint | Kinetic for reaction rates; Endpoint for HTS. biorxiv.orgnih.gov |

| Gain/Sensitivity | Adjusted to avoid saturation | Ensures signal is within the linear range of the detector. |

| Temperature | 25°C - 37°C (controlled) | Maintains consistent enzyme activity. |

| Shaking | Intermittent (if needed) | Ensures homogenous mixture of reactants. |

Data Acquisition and Processing for Enzymatic Activity

The acquisition and subsequent processing of raw fluorescence data are critical steps in accurately quantifying protease activity. Data is typically acquired as Relative Fluorescence Units (RFU).

Data Acquisition: For a kinetic assay, the microplate reader is set to record fluorescence intensity at regular intervals (e.g., every 20 to 60 seconds) over a defined period (e.g., 30 to 60 minutes). nih.gov The data acquisition software plots RFU versus time for each well. It is essential to include proper controls in the experimental plate layout:

Blank/Background Wells: Contain assay buffer and substrate but no enzyme. This accounts for substrate autohydrolysis and background fluorescence of the buffer and plate. ubpbio.comresearchgate.netresearchgate.net

Negative Control Wells: Contain buffer and enzyme but no substrate. This helps to identify any intrinsic fluorescence from the enzyme preparation.

Positive Control Wells: Contain a known concentration of an active protease to confirm assay performance.

Data Processing: The initial step in data processing involves correcting for background fluorescence. The average RFU value from the blank wells is subtracted from the RFU values of all other wells at each corresponding time point. researchgate.netnih.gov This correction is crucial for eliminating signal noise and the effects of non-enzymatic substrate decay. researchgate.net

Following background subtraction, the rate of the enzymatic reaction is determined. For kinetic assays, the initial velocity (V₀) is calculated from the linear portion of the RFU vs. time plot. This rate, expressed as RFU per unit of time (e.g., RFU/second or RFU/minute), is directly proportional to the protease activity under the given conditions. ubpbio.com

The processed data can then be used for various analyses, such as comparing the activity of different enzyme concentrations or determining the potency of inhibitors by calculating the IC₅₀ value (the concentration of an inhibitor that reduces enzyme activity by 50%).

The table below illustrates a sample dataset and the initial processing steps for a kinetic protease assay.

| Time (min) | Raw RFU (Sample) | Raw RFU (Blank) | Background-Subtracted RFU (Sample) |

| 0 | 1550 | 1500 | 50 |

| 5 | 3550 | 1510 | 2040 |

| 10 | 5560 | 1520 | 4040 |

| 15 | 7575 | 1530 | 6045 |

| 20 | 9580 | 1540 | 8040 |

From this processed data, the reaction rate (V₀) is calculated by determining the slope of the linear regression of the "Background-Subtracted RFU" versus "Time" plot. This rate is the primary measure of enzymatic activity.

Enzyme Kinetics and Mechanistic Studies with Boc Val Arg Amc.hcl

Determination of Steady-State Kinetic Parameters

The study of steady-state kinetics provides fundamental insights into the catalytic mechanism of an enzyme. By measuring the rate of reaction at various substrate concentrations, it is possible to derive essential constants that define the enzyme's efficiency and its affinity for the substrate. For proteases, Boc-Val-Arg-AMC.HCl serves as a substrate that, upon cleavage, releases the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC), allowing for a continuous and sensitive measurement of enzyme activity.

Michaelis Constant (Km) Derivation

The Michaelis constant (Km) is a measure of the affinity of an enzyme for its substrate. It is defined as the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A low Km value indicates a high affinity, meaning the enzyme can become saturated at lower substrate concentrations. The derivation of Km for an enzyme with this compound involves measuring the initial reaction rates at a range of substrate concentrations. This data is then typically plotted on a Michaelis-Menten or Lineweaver-Burk plot to calculate the precise Km value.

Turnover Number (kcat) Determination

The turnover number, or kcat, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with the substrate. It is a measure of the enzyme's maximal catalytic speed. The determination of kcat requires knowledge of the Vmax of the reaction and the total concentration of the enzyme. For the hydrolysis of this compound, kcat provides a direct measure of how quickly a specific protease can cleave this substrate.

Catalytic Efficiency (kcat/Km) Analysis

The catalytic efficiency, represented by the ratio kcat/Km, is a measure of how efficiently an enzyme converts a substrate into a product. It is a useful parameter for comparing the specificity of an enzyme for different substrates. A higher kcat/Km value signifies a more efficient enzyme. The analysis of this parameter for a protease with this compound provides a comprehensive understanding of its catalytic power and substrate preference.

Table 1: Steady-State Kinetic Parameters for Thrombin with this compound

| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Thrombin | 160 | 0.032 | 200 |

This table presents available kinetic data for the interaction of thrombin with the substrate this compound. The data is based on limited available information and may not be representative of all experimental conditions.

Enzyme Inhibition Studies

This compound is also a critical reagent in the screening and characterization of enzyme inhibitors. These studies are vital for drug discovery and for understanding the regulatory mechanisms of proteases.

Determination of Inhibitor Half-Maximal Inhibitory Concentration (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. It is the concentration of the inhibitor required to reduce the rate of an enzymatic reaction by 50%. To determine the IC50, enzyme activity is measured in the presence of varying concentrations of the inhibitor, using a fixed concentration of this compound. The resulting data is plotted to calculate the IC50 value. Currently, specific IC50 values for inhibitors determined using this compound are not widely documented in publicly accessible literature.

Analysis of Kinetic Mechanisms of Protease Inhibition

Beyond determining the potency of an inhibitor, it is crucial to understand its mechanism of action. Kinetic studies using this compound can help elucidate whether an inhibitor is competitive, non-competitive, uncompetitive, or mixed-type. This is achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations and analyzing the data using graphical methods like Lineweaver-Burk or Dixon plots. Detailed mechanistic studies of protease inhibition specifically utilizing this compound are not extensively reported in the available scientific literature.

Mechanistic Insights into Substrate Hydrolysis

The hydrolysis of the fluorogenic substrate this compound by specific proteases provides a valuable tool for understanding enzyme kinetics and the molecular mechanisms of substrate recognition and cleavage. The process involves the binding of the substrate to the enzyme's active site, followed by a series of catalytic steps culminating in the release of the highly fluorescent 7-amino-4-methylcoumarin (AMC) group.

The specificity of a protease for this compound is largely determined by the interaction of the P1 residue, Arginine (Arg), with the S1 binding pocket of the enzyme. Many serine proteases, such as thrombin, have a deep S1 pocket with an aspartic acid residue at the bottom, which preferentially binds to the long, positively charged side chain of arginine or lysine.

Once the substrate is bound in the active site, the catalytic triad of the serine protease (typically composed of serine, histidine, and aspartate) initiates a nucleophilic attack on the carbonyl carbon of the peptide bond between the arginine residue and the AMC moiety. This results in the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the acylation of the active site serine and the release of the AMC molecule. The final step is the deacylation of the enzyme, where a water molecule hydrolyzes the acyl-enzyme intermediate, releasing the cleaved peptide product and regenerating the free enzyme for another catalytic cycle.

While detailed mechanistic studies specifically for this compound are not extensively available in the public domain, the general mechanism of serine protease-mediated hydrolysis of similar AMC-conjugated peptide substrates is well-established. The rate of AMC release, monitored by fluorescence spectroscopy, allows for the determination of key kinetic parameters.

One available source indicates that for the enzyme thrombin, the kinetic constants for the hydrolysis of this compound have been determined. These values provide a quantitative measure of the enzyme's efficiency in processing this substrate.

Kinetic Parameters for Thrombin with this compound

| Enzyme | Km (μM) | kcat (s-1) |

|---|---|---|

| Thrombin | 160 | 0.032 |

The Michaelis constant (Km) of 160 μM reflects the concentration of this compound at which the rate of hydrolysis is half of the maximum velocity (Vmax). The turnover number (kcat), with a value of 0.032 s-1, represents the number of substrate molecules converted to product per enzyme molecule per second. These parameters are crucial for comparing the substrate specificity and catalytic efficiency of different proteases.

Further research focusing on the structural and dynamic aspects of the enzyme-substrate interaction would provide deeper mechanistic insights into the hydrolysis of this compound. Techniques such as X-ray crystallography of the enzyme-substrate analog complex and computational modeling could elucidate the precise molecular interactions that govern substrate binding and catalysis.

Substrate Specificity and Diverse Protease Targets of Boc Val Arg Amc.hcl

Arginine-Specific Peptidases and Their Substrate Preferences

Peptidases that exhibit a preference for cleaving after basic amino acid residues, particularly arginine, are widespread and functionally diverse. These enzymes, often serine or cysteine proteases, play critical roles in processes ranging from digestion to blood coagulation and cellular signaling. The specificity for arginine at the P1 position (the amino acid residue immediately N-terminal to the scissile bond) is a defining characteristic of this group.

Boc-Val-Arg-AMC.HCl serves as a substrate for such enzymes. Upon enzymatic cleavage of the amide bond between arginine and the AMC moiety, the highly fluorescent AMC molecule is released, allowing for quantitative measurement of enzyme activity. Thrombin, a key serine protease in the coagulation cascade, has been identified as a specific enzyme capable of cleaving Boc-Val-Arg-AMC, making the substrate useful for monitoring its activity in biological samples like plasma medchemexpress.com.

In broader research applications, Boc-Val-Arg-AMC has been incorporated into substrate pools or libraries to carry out comprehensive peptidase activity profiling researchgate.netgoogle.compubcompare.ai. This approach allows researchers to detect the presence of arginine-specific peptidase activity in complex biological mixtures without initially identifying every enzyme involved. The signal generated from the cleavage of Boc-Val-Arg-AMC provides a measure of the total activity of proteases with a specificity for the Arg-X bond.

Cathepsin B Activity Profiling

Cathepsin B is a lysosomal cysteine protease that plays a crucial role in intracellular protein turnover. While its primary function occurs in the acidic environment of the lysosome, it is also implicated in various pathological processes, including cancer progression, when present in the cytosol or extracellular space. Cathepsin B exhibits both endopeptidase and carboxypeptidase activities and demonstrates a pronounced preference for cleaving substrates after arginine residues at the P1 position.

Due to this specificity, substrates containing a P1 arginine are often used to measure its activity. This compound has been included in substrate panels for assays designed to detect protease activity in biological contexts where multiple cathepsins, including Cathepsin B, are active google.compubcompare.ai. The cleavage of this substrate in such assays can be indicative of cysteine protease activity. For instance, in studies using broad-spectrum cysteine protease inhibitors or specific Cathepsin B inhibitors like CA-074, a reduction in the cleavage of arginine-containing AMC substrates helps to confirm the contribution of Cathepsin B to the total proteolytic activity observed google.com. While specific kinetic parameters (Km, kcat) for the hydrolysis of this compound by purified Cathepsin B are not detailed in the available literature, the compound's structure aligns with the known substrate preferences of the enzyme.

Comparative Analysis with Related Boc-Peptide-AMC Substrates

To fully understand the specificity of this compound, it is instructive to compare it with structurally related peptide substrates. The addition or substitution of amino acids in the peptide sequence can dramatically alter the substrate's affinity and reactivity with different proteases.

A closely related and extensively studied compound is Boc-Val-Pro-Arg-AMC.HCl. The insertion of a proline residue at the P2 position (between valine and arginine) creates a substrate with a distinct and well-characterized profile of protease targets. This tripeptide sequence is a highly sensitive and specific substrate for several key serine proteases.

Boc-Val-Pro-Arg-AMC is recognized as a highly sensitive fluorogenic substrate for α-thrombin aatbio.compeptanova.de. The Val-Pro-Arg sequence is an excellent recognition motif for thrombin's active site. The enzymatic cleavage releases the AMC fluorophore, providing a robust signal for quantifying thrombin activity. This substrate is also efficiently cleaved by the α-thrombin-staphylocoagulase complex, a key virulence factor in Staphylococcus aureus infections echelon-inc.com. The kinetic parameters for these interactions have been well-established, highlighting the substrate's high efficiency.

| Enzyme | Km (μM) | kcat (s-1) |

|---|---|---|

| α-Thrombin | 21 | 105 - 109 |

| α-Thrombin-Staphylocoagulase Complex | 25 | 89 |

Data compiled from sources aatbio.comechelon-inc.combachem.com.

Boc-Val-Pro-Arg-AMC is also a substrate for trypsin and other trypsin-like serine proteases bachem.commedchemexpress.com. Trypsin's primary specificity is for cleavage after basic residues like arginine and lysine, and it readily hydrolyzes this substrate. Other related enzymes that have been shown to cleave Boc-Val-Pro-Arg-AMC include:

Tryptase from rat mast cells bachem.com.

Acrosin and Spermosin , two trypsin-like enzymes found in sperm echelon-inc.combachem.com.

Kex2 endoprotease , a calcium-dependent serine protease from yeast bachem.com.

The Boc-Val-Pro-Arg-AMC substrate is also utilized in the study of kallikreins, a subgroup of serine proteases involved in various physiological processes. Published research and manufacturer data indicate that this substrate is effectively cleaved by human Kallikrein 5 (hK5) and human Kallikrein 8 (hK8). Its use in kallikrein research allows for the sensitive detection of their proteolytic activity in both purified systems and biological samples.

Boc-Val-Pro-Arg-AMC.HCl as a Prototypical Thrombin/Trypsin Substrate

Kex2 Endoprotease (Yeast α-cells)

Kex2, or Kexin, is a calcium-dependent serine protease found in the Golgi apparatus of the yeast Saccharomyces cerevisiae. It is the prototypical proprotein convertase responsible for the maturation of precursor proteins, such as the α-mating factor and the killer toxin, by cleaving at the carboxyl side of paired basic amino acid residues.

Detailed enzymatic characterization of purified Kex2 protease has elucidated its substrate specificity. While the primary recognition motif is pairs of basic residues like Lys-Arg and Arg-Arg, the enzyme can also cleave after a Pro-Arg sequence. The enzyme's activity is significantly influenced by the amino acid at the P2 position (the second residue from the cleavage site). A systematic in vivo study examining all 19 possible substitutions for the native Lys residue at the P2 position of a prepro-α-factor cleavage site revealed a clear preference. The rank order of preference for the P2 residue was determined to be Lys > Arg > Thr > Pro > Val. nih.gov This indicates that while a substrate with Valine at the P2 position can be cleaved, its efficiency is lower than that of substrates with Lysine, Arginine, Threonine, or Proline at the same position.

Kinetic studies on purified, secreted Kex2 protease using various fluorogenic substrates have provided quantitative data on these preferences. For instance, the substrate Boc-Gln-Arg-Arg-MCA is a commonly used and effective substrate for assaying Kex2 activity. brennerlab.netresearchgate.net The analogue Boc-Val-Pro-Arg-MCA is also recognized and cleaved by Kex2, though with a significantly higher Michaelis constant (Kₘ) compared to substrates with paired basic residues, suggesting weaker binding. brennerlab.net The enzyme exhibits optimal activity at a pH of around 5.5 and is inhibited by serine protease inhibitors like DFP and PMSF. nih.gov

Table 1: Kinetic Parameters of Various Substrates for Yeast Kex2 Endoprotease

| Substrate | P2 Residue | Kₘ (µM) |

| Boc-Gln-Arg -Arg-MCA | Arg | 17 |

| Boc-Leu-Arg -Arg-MCA | Arg | 13 |

| Boc-Val-Pro -Arg-MCA | Pro | 160 |

| Ac-Pro-Met-Tyr -Lys-Arg-MCA | Tyr | 4 |

Data compiled from studies on purified Kex2 protease. brennerlab.net

Boc-Arg-Val-Arg-Arg-AMC.HCl (Boc-RVRR-AMC) for Furin

Furin is a mammalian, calcium-dependent serine endoprotease that is structurally and functionally related to yeast Kex2. It plays a crucial role in the post-translational modification of a wide array of precursor proteins in the secretory pathway by cleaving at the consensus sequence Arg-X-Lys/Arg-Arg↓.

The synthetic fluorogenic substrate Boc-Arg-Val-Arg-Arg-AMC (Boc-RVRR-AMC) is designed to mimic this recognition motif and is efficiently cleaved by furin. bachem.commedchemexpress.com This makes it a widely used tool for assaying furin activity in biochemical studies. The catalytic efficiency (kcat/Kₘ) of furin for Boc-RVRR-AMC has been reported to be approximately 4 x 10³ M⁻¹s⁻¹. bachem.com Its reliability as a substrate is further underscored by its use in the active site titration of furin, a method to determine the concentration of active enzyme. researchgate.net

Table 2: Enzyme Specificity and Kinetic Data for Boc-RVRR-AMC

| Substrate | Target Enzyme | Catalytic Efficiency (kcat/Kₘ) | Notes |

| Boc-Arg-Val-Arg-Arg-AMC.HCl | Furin | ~ 4 x 10³ M⁻¹s⁻¹ | Efficiently cleaved; also a substrate for proprotein convertase 4. bachem.com |

Other Relevant Boc-AMC Substrates in Protease Studies

The versatility of the Boc-protected peptide-AMC system allows for the design of substrates tailored to the specificities of various proteases. By altering the amino acid sequence, researchers can probe the activity of different enzymes involved in critical biological processes.

Boc-Gln-Ala-Arg-AMC for Trypsin/TMPRSS2:

This substrate is frequently used to measure the activity of trypsin and trypsin-like serine proteases. medchemexpress.commedchemexpress.com One such enzyme of significant interest is the Transmembrane Protease, Serine 2 (TMPRSS2), which is involved in processes ranging from prostate cancer metastasis to the priming of viral spike proteins, including that of SARS-CoV-2. nih.govnih.govescholarship.org Boc-Gln-Ala-Arg-AMC has been identified as an effective substrate for measuring the proteolytic activity of TMPRSS2 in enzymatic assays. medchemexpress.comnih.govnih.govglpbio.com In a screening of various fluorogenic peptides, Boc-Gln-Ala-Arg-AMC showed the highest conversion rate by recombinant TMPRSS2, leading to its adoption for further assay development and inhibitor screening. nih.govnih.gov The Michaelis constant (Kₘ) for the cleavage of this substrate by TMPRSS2 has been determined, providing a basis for quantitative enzymatic studies. nih.govnih.gov

Boc-Leu-Arg-Arg-AMC for Proteasome:

The proteasome is a large protein complex responsible for degrading ubiquitinated proteins and plays a central role in cellular protein homeostasis. The 20S proteasome core possesses multiple types of proteolytic activities, including a "trypsin-like" activity that cleaves after basic residues. Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC) serves as a specific fluorogenic substrate for this trypsin-like activity of both the 20S and 26S proteasome. medchemexpress.comubpbio.commobitec.com In assays, the release of AMC is monitored to quantify proteasome activity, typically using substrate concentrations in the range of 50-200 µM. ubpbio.commobitec.comubpbio.com To ensure specificity, measurements are often performed in the presence and absence of a proteasome-specific inhibitor, such as MG132, to subtract the fluorescence contributed by other cellular proteases. ubpbio.comubpbio.com

Table 3: Applications of Other Boc-AMC Substrates

| Substrate | Target Enzyme(s) | Typical Application |

| Boc-Gln-Ala-Arg-AMC.HCl | Trypsin, TMPRSS2 | Measuring proteolytic activity; inhibitor screening. medchemexpress.comnih.govnih.gov |

| Boc-Leu-Arg-Arg-AMC | 20S/26S Proteasome | Quantifying trypsin-like activity of the proteasome. medchemexpress.comubpbio.comfishersci.com |

Emerging Enzyme Targets for this compound and Analogues

While this compound is a well-established substrate for certain proteases, research into its analogues, such as Boc-Val-Pro-Arg-AMC, has revealed a broader range of enzyme targets. These findings highlight the potential for developing more specific substrates and assays for a variety of trypsin-like serine proteases.

Boc-Val-Pro-Arg-AMC has been identified as a particularly sensitive and specific fluorogenic substrate for α-thrombin , a key enzyme in the blood coagulation cascade. oup.compeptanova.de Kinetic studies have determined its Kₘ and kcat values for α-thrombin to be 21 µM and 109 s⁻¹, respectively. echelon-inc.com This analogue is also a substrate for the α-thrombin-staphylocoagulase complex. echelon-inc.com

Beyond its role in coagulation studies, Boc-Val-Pro-Arg-AMC is cleaved by several other proteases:

Kallikreins: It serves as a substrate for human Kallikrein 5 (hK5) and Kallikrein 8 (hK8).

Trypsin and Tryptase: The substrate is readily hydrolyzed by trypsin and tryptase from rat mast cells. echelon-inc.com

Sperm-related Enzymes: Two trypsin-like enzymes from the sperm of the ascidian Halocynthia roretzi, acrosin and spermosin, have been shown to cleave this substrate. echelon-inc.com

The promiscuity of substrates like Boc-Val-Pro-Arg-AMC underscores the shared specificities among different trypsin-like proteases, which often recognize and cleave after arginine residues. This cross-reactivity necessitates careful experimental design, often involving specific inhibitors, to isolate the activity of a single target enzyme in complex biological samples. The continued exploration of these substrates and their analogues is crucial for discovering novel enzyme targets and developing more refined diagnostic and research tools.

Academic Research Applications and Contributions

Elucidation of Proteolytic Pathway Functionality

Boc-Val-Arg-AMC.HCl serves as a key reagent for dissecting the function of proteolytic pathways. By acting as a substrate for specific proteases, it allows researchers to quantify enzymatic activity under various conditions. When a target protease cleaves the peptide bond after the Arginine residue, the AMC fluorophore is released, resulting in a measurable increase in fluorescence. biosynth.com This principle is fundamental to characterizing the kinetic properties of enzymes.

For instance, this substrate has been extensively used to study the activity of thrombin and the thrombin-staphylocoagulase complex. aatbio.com Researchers have been able to determine key kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate (kcat), which are crucial for understanding the enzyme's efficiency and affinity for its substrate. aatbio.com Such studies are foundational to mapping the roles of these proteases in complex biological processes like the coagulation cascade. Furthermore, its utility extends to other trypsin-like serine proteases and even the Kex2 endoprotease from yeast, demonstrating its versatility in studying a range of proteolytic systems. fishersci.combachem.com The ability to measure protease activity with high sensitivity provides a window into the functionality and regulation of the pathways in which these enzymes operate.

Table 1: Kinetic Data for Protease Activity on Boc-Val-Pro-Arg-AMC (Note: Data shown is for the closely related and often interchangeably cited Boc-Val-Pro-Arg-AMC, which shares the core Val-Pro-Arg sequence and is a well-characterized thrombin substrate)

| Enzyme | Km (μM) | kcat (s⁻¹) | Source |

|---|---|---|---|

| α-Thrombin | 21 | 105 | aatbio.com |

| α-Thrombin-Staphylocoagulase Complex | 25 | 89 | aatbio.com |

Facilitation of Drug Discovery and Development Initiatives

The properties of this compound make it an ideal tool for the discovery and development of new drugs targeting proteases, which are implicated in a wide array of diseases.

One of the most significant applications of this compound is in high-throughput screening (HTS) for the identification of protease inhibitors. medchemexpress.com In these assays, the substrate is incubated with a target protease in the presence of a library of chemical compounds. If a compound effectively inhibits the protease, the cleavage of this compound is prevented or reduced, resulting in a low or absent fluorescent signal. medchemexpress.com This "turn-off" signal allows for the rapid screening of thousands of potential drug candidates.

This method has been applied to various targets, including human kallikrein 7, an enzyme involved in skin diseases and cancer. aatbio.com The sensitivity of the fluorogenic assay enables the detection of even weakly potent inhibitors, which can then be optimized through medicinal chemistry to become lead compounds for drug development. The straightforward nature of the assay, measuring fluorescence over time, makes it highly adaptable to automated HTS platforms, thereby accelerating the pace of drug discovery. nih.gov

The insights gained from inhibitor screening assays using this compound are instrumental in the development of targeted modulators for proteolytic pathways. Once a promising inhibitor is identified, its mechanism of action and specificity can be further characterized using this substrate. By understanding how a particular molecule interferes with the cleavage of this compound, researchers can infer its mode of binding to the protease's active site.

This information guides the rational design of more potent and selective inhibitors. The ultimate goal is to develop molecules that can specifically modulate the activity of a single protease within a complex network, thereby minimizing off-target effects. For example, identifying a specific inhibitor for a protease involved in cancer progression could lead to a targeted therapy that halts tumor growth without affecting the function of other essential proteases. The initial screening data provided by assays with this compound is a critical starting point for this intricate process of drug design and optimization.

Investigation of Biological Processes and Disease Mechanisms

This compound is also employed to investigate the role of proteases in various biological and pathological processes, from infectious diseases to fundamental cellular functions.

The activity of proteases is often essential for the virulence of pathogenic microorganisms. This compound has been utilized to probe the function of such proteases and to identify their presence.

Methicillin-resistant Staphylococcus aureus (MRSA): This substrate has been successfully used for the rapid detection of MRSA. aatbio.com The principle relies on the specific protease activity of the thrombin-staphylocoagulase complex produced by S. aureus. The cleavage of the substrate by this complex provides a rapid and sensitive diagnostic indicator of the presence of this dangerous pathogen.

Vibrio cholerae: While direct studies with this compound are less common, research on the proteases of Vibrio cholerae, the causative agent of cholera, has employed similar fluorogenic substrates. For instance, the related substrate Boc-Gln-Ala-Arg-AMC has been used to measure protease activity in V. cholerae culture supernatants and to characterize the extracellular serine protease VesB. nih.govnih.gov These studies help to elucidate the role of secreted proteases in the pathogenesis of cholera, potentially revealing new targets for antimicrobial therapies.

Protein degradation and turnover are fundamental cellular processes that are tightly regulated by proteases, particularly the proteasome. Fluorogenic substrates are crucial tools for studying the activity of the proteolytic subunits of the proteasome. While this compound is primarily known as a substrate for trypsin-like proteases, the broader class of AMC-conjugated peptides is used to measure the different activities of the proteasome. For example, Boc-Val-Gly-Arg-AMC can be used to study proteasome activity. nih.gov

By measuring how the activity of these proteolytic complexes changes in response to various stimuli or in disease states, researchers can gain insights into the regulation of protein turnover. Furthermore, innovative research has utilized a related concept where a Boc-protected arginine (Boc3Arg) acts as a chemical "degron" to induce the degradation of specific target proteins by the 20S proteasome, a process that does not require ubiquitination. nih.gov This highlights the advanced strategies being developed to manipulate protein degradation pathways, a field of research informed by the fundamental principles of protease-substrate interactions demonstrated by molecules like this compound.

Table 2: Examples of Research Applications of this compound and Related Substrates

| Research Area | Pathogen/Process | Specific Application | Substrate Mentioned in Research | Source |

|---|---|---|---|---|

| Microbial Pathogenesis | MRSA | Rapid detection | Boc-Val-Pro-Arg-AMC | aatbio.com |

| Microbial Pathogenesis | Vibrio cholerae | Characterization of extracellular protease VesB | Boc-Gln-Ala-Arg-AMC | nih.gov |

| Protein Degradation | Proteasome Activity | Studying peptidase activities of the proteasome | Boc-Val-Gly-Arg-AMC | nih.gov |

| Drug Discovery | Trypsin-like Proteases | High-throughput screening for inhibitors | Boc-Val-Pro-Arg-MCA | medchemexpress.commedchemexpress.com |

Utility in Fundamental Biochemical and Enzymatic Research Methodologies

The fluorogenic peptide substrate, this compound, serves as a valuable tool in fundamental biochemical and enzymatic research, primarily for the sensitive detection and quantification of specific protease activity. Its core utility lies in the clever design of its molecular structure, which links a specific peptide sequence recognized by certain proteases to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC).

In its intact form, the substrate is non-fluorescent. However, upon enzymatic cleavage of the amide bond between the arginine residue and the AMC moiety by a target protease, the highly fluorescent AMC is released. The resulting fluorescence can be monitored in real-time using a spectrofluorometer, typically with excitation around 360-380 nm and emission detection at approximately 440-460 nm. This direct relationship between enzymatic activity and fluorescent signal intensity allows for continuous and highly sensitive measurement of enzyme kinetics.

The primary application of this compound in biochemical research is in the study of thrombin, a key serine protease in the blood coagulation cascade. It is employed in thrombin generation assays (TGA) to assess the dynamics of thrombin formation in plasma samples. These assays are crucial for understanding coagulation processes and for the investigation of prothrombotic and hemorrhagic conditions. In this context, this compound is considered a "slow" substrate, which can be advantageous in certain experimental setups as it allows for a more simplified calibration process in thrombin generation measurements.

Beyond its established role in thrombin research, this compound has also been identified as a potential substrate for other proteases, such as Factor Xa, another critical enzyme in the coagulation cascade. This suggests its potential utility in broader studies of hemostasis and thrombosis.

The methodological application of this compound typically involves its dissolution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) due to its limited solubility in aqueous buffers such as Hepes. This stock solution is then diluted into the reaction buffer containing the enzyme source (e.g., purified enzyme or a biological sample like plasma). The reaction is initiated, and the increase in fluorescence is monitored over time to determine the rate of substrate hydrolysis, which is directly proportional to the enzymatic activity under substrate-saturating conditions.

Detailed Research Findings

While this compound is utilized in various research applications, comprehensive and comparative kinetic data across a wide range of proteases are not extensively documented in publicly available literature. The majority of its characterization is centered on its function as a thrombin substrate.

One key study highlighted the practical advantages of using a less efficient substrate like Boc-Val-Arg-AMC in thrombin generation assays. The slower rate of cleavage simplifies the kinetic analysis and calibration, particularly when compared to more rapidly hydrolyzed substrates. This allows for a more straightforward assessment of thrombin generation dynamics in complex biological samples like plasma.

In the context of quality control for biological products, methodologies have been developed utilizing this compound to detect trace amounts of activated coagulation factors, such as Factor XIa, in preparations of human intravenous immunoglobulin (IVIG). This application underscores the substrate's sensitivity in detecting low levels of protease activity, which is critical for the safety of therapeutic protein products.

The table below summarizes the key research applications and the principles of the methodologies employing this compound.

| Research Application | Enzyme Target(s) | Principle of Methodology | Key Findings/Advantages |

| Thrombin Generation Assays (TGA) | Thrombin | Real-time fluorometric monitoring of AMC release upon substrate cleavage by thrombin in plasma. | Allows for the dynamic assessment of coagulation potential. The use of a "slow" substrate simplifies calibration and data analysis. |

| Detection of Activated Coagulation Factors | Factor XIa (indirectly via thrombin generation) | Highly sensitive detection of trace protease contamination in therapeutic protein preparations. | Ensures the safety and quality control of biological products like IVIG by identifying procoagulant impurities. |

| Factor Xa Activity Assays | Factor Xa (potential) | Fluorometric measurement of enzyme activity based on the cleavage of the Arg-AMC bond. | Potential application in the study of Factor Xa and the development of its inhibitors. |

| General Protease Activity Screening | Various serine proteases | Used as part of a substrate pool to profile broad protease activity in biological samples. | Can contribute to the overall picture of proteolytic activity in complex mixtures. |

It is important to note that for quantitative kinetic studies, the determination of Michaelis-Menten constants (Km and kcat) is essential. For thrombin, kinetic parameters have been reported for this compound, with a kcat of 0.032 s⁻¹ and a Km of 160 µM. This relatively high Km and low kcat value confirm its characterization as a "slow" substrate for thrombin.

Future Directions and Advanced Research Considerations

Development of Enhanced Fluorogenic Probes and Substrates

The foundation of Boc-Val-Arg-AMC.HCl's utility lies in its specific peptide sequence and the attached AMC fluorophore. medchemexpress.com Future research is focused on creating enhanced probes by modifying this basic structure to improve properties like solubility, specificity, and quantum yield.

One avenue of development is the synthesis of substrates with increased aqueous solubility. vulcanchem.com While this compound is effective, its poor water solubility necessitates the use of solvents like dimethyl sulfoxide (B87167) (DMSO), which can interfere with enzyme activity at higher concentrations. vulcanchem.com By incorporating more hydrophilic residues into the peptide backbone, researchers aim to create new substrates that are more compatible with aqueous assay conditions, thereby improving the reliability of high-throughput screening (HTS) setups. vulcanchem.com

Another key area is the development of substrates with greater specificity for particular proteases. While this compound is a good substrate for thrombin, it can also be cleaved by other trypsin-like proteases. vulcanchem.com By lengthening the peptide chain or altering the amino acid sequence, new substrates can be designed with increased selectivity. For example, a pentapeptide substrate, Boc-Nle-Gln-Leu-Gly-Arg-AMC, was shown to have increased specificity for the complement enzyme CVFBb over Factor Xa. nih.gov This approach allows for the more precise study of individual enzymes within complex biological systems.

Furthermore, the development of novel fluorophores is an ongoing area of research. While AMC is a reliable fluorophore, newer dyes with improved quantum yields, such as 7-amino-4-carbamoylmethylcoumarin (ACC), can increase assay sensitivity. researchgate.net An approximately 3-fold increased quantum yield of ACC over AMC allows for the use of lower enzyme and substrate concentrations, which is advantageous in HTS. researchgate.net

Integration with Advanced Biosensing Technologies

The integration of this compound and its derivatives with advanced biosensing technologies holds immense promise for diagnostics and real-time monitoring of disease states. These technologies aim to provide highly sensitive, specific, and rapid detection of protease activity in various biological samples. mdpi.com

Electrochemical biosensors, for instance, can detect the electrical signals generated during the enzymatic cleavage of the substrate. mdpi.com These sensors offer high sensitivity and the potential for miniaturization, making them suitable for point-of-care diagnostics. Similarly, optical biosensors, including those based on Förster Resonance Energy Transfer (FRET), can be employed. researchgate.netresearchgate.net In a FRET-based system, the cleavage of a substrate containing a FRET pair results in a detectable change in fluorescence, providing a highly sensitive measure of enzyme activity. researchgate.net

The use of nanomaterials in conjunction with these biosensors can further enhance their performance. mdpi.com For example, gold nanoparticles or graphene can be used to immobilize the substrate, increasing the sensor's stability and detection limits. These advancements could lead to the development of sophisticated diagnostic tools for conditions associated with abnormal protease activity.

High-Throughput Screening Advancements for Novel Inhibitors

This compound and its analogs are invaluable tools in high-throughput screening (HTS) for the discovery of novel protease inhibitors. chemimpex.combiorxiv.org These inhibitors have significant therapeutic potential for a range of diseases, including those related to blood coagulation and viral entry. vulcanchem.comuj.edu.pl

The scalability of assays using fluorogenic substrates like this compound to formats such as 384-well or even 1536-well plates allows for the rapid screening of large compound libraries. biorxiv.org A 2020 study highlighted the utility of a similar substrate, Boc-Gln-Ala-Arg-AMC, in an HTS assay to identify inhibitors of TMPRSS2, a protease involved in the entry of SARS-CoV-2 into host cells. biorxiv.orgacs.org

Future advancements in HTS will likely involve the development of multiplexed assays. vulcanchem.com By using multiple substrates with different fluorophores, researchers can simultaneously screen for inhibitors of several proteases in a single well. This approach would significantly accelerate the drug discovery process for diseases involving complex proteolytic cascades. Furthermore, the use of more sensitive substrates and detection technologies will allow for the screening of compounds at lower concentrations, reducing costs and the potential for off-target effects.

Computational Approaches in Substrate Design and Prediction

Computational modeling and in silico design are becoming increasingly important in the development of novel protease substrates and inhibitors. nih.govresearchgate.net These approaches allow researchers to predict the binding affinity and specificity of new peptide sequences before they are synthesized, saving time and resources.

By using molecular docking and dynamics simulations, scientists can model the interaction between a protease's active site and a potential substrate. nih.gov This allows for the rational design of substrates with optimized binding characteristics. For example, a study on the cysteine protease falcipain-3 used comparative protein modeling and docking to understand its substrate specificity, achieving a high correlation between predicted interaction energies and experimental Km values. nih.gov

These computational tools can also be used to design substrates with specific properties, such as increased resistance to non-specific degradation or enhanced selectivity for a particular enzyme. researchgate.net As computational power and algorithms continue to improve, the in silico design of fluorogenic substrates will become an even more powerful tool in protease research, enabling the development of highly specific and efficient probes for a wide range of applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.